4-Carboxy-2,6-dichlorophenylboronic acid
Description
Chemical Structure and Functional Groups
The chemical structure of this compound is characterized by a benzene ring substituted with three distinct functional groups that confer unique reactivity patterns. The compound features a boronic acid group (-B(OH)₂) at the para position relative to the carboxylic acid functionality, with two chlorine atoms positioned at the 2 and 6 positions (ortho to the boronic acid group). The International Union of Pure and Applied Chemistry name for this compound is 4-borono-3,5-dichlorobenzoic acid, which accurately reflects the positioning of the functional groups. The Simplified Molecular Input Line Entry System notation B(C1=CC(Cl)=C(C(=C1Cl)C(=O)O))(O)O provides a linear representation of the molecular structure.
The boronic acid functionality exhibits Lewis acidic properties due to the vacant p-orbital on the boron atom, enabling reversible complexation with Lewis bases, particularly compounds containing diol functionalities. This reactivity forms the basis of many applications in sensing, drug delivery, and materials science. The carboxylic acid group (-COOH) contributes additional reactive sites for derivatization through esterification, amide formation, and reduction reactions. The electron-withdrawing nature of both the chlorine substituents and the carboxylic acid group influences the electronic properties of the boronic acid, potentially affecting its reactivity in cross-coupling reactions while enhancing the stability of the boronic acid itself.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅BCl₂O₄ |
| Molecular Weight | 234.83 g/mol |
| International Union of Pure and Applied Chemistry Name | 4-borono-3,5-dichlorobenzoic acid |
| Chemical Abstracts Service Number | 1451392-97-4 |
| Simplified Molecular Input Line Entry System | B(C1=CC(Cl)=C(C(=C1Cl)C(=O)O))(O)O |
| MDL Number | MFCD11856021 |
Nomenclature and Classification
This compound belongs to the class of organoboron compounds, specifically categorized as a phenylboronic acid derivative. The compound is known by several systematic and common names that reflect its structural features and substitution pattern. The most commonly used designation, this compound, emphasizes the carboxylic acid functionality at the 4-position and the dichlorine substitution pattern at positions 2 and 6 relative to the boronic acid group. Alternative nomenclature includes 3,5-Dichloro-4-(dihydroxyboryl)benzoic acid, which describes the compound from the perspective of the benzoic acid core with dichloro and dihydroxyboryl substituents.
The compound falls under the broader classification of boronic acids, which are known for their ability to form reversible covalent bonds with diols and their utility in cross-coupling reactions. The presence of the carboxylic acid functionality places it within the subset of carboxylic acid-containing boronic acids, making it a bifunctional molecule with enhanced synthetic utility. From a chemical database perspective, the compound is registered in PubChem with various identifiers and is catalogued by multiple chemical suppliers with high purity specifications typically ranging from 95% to 98%.
| Classification | Description |
|---|---|
| Chemical Class | Organoboron compound |
| Subclass | Phenylboronic acid derivative |
| Functional Groups | Boronic acid, Carboxylic acid, Aryl chlorides |
| Alternative Names | 3,5-Dichloro-4-(dihydroxyboryl)benzoic acid |
| Chemical Family | Bifunctional aromatic compounds |
| Supplier Classification | Research chemical, Building block |
Historical Context and Research Significance
The development and study of this compound emerged from the broader research into organoboron chemistry and its applications in synthetic organic chemistry. Boronic acids gained significant attention following the pioneering work on cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction, which was first reported by Suzuki and Miyaura in 1981. This foundational work demonstrated the utility of phenylboronic acids as coupling partners with haloarenes, establishing the basis for their widespread use in organic synthesis.
The significance of this compound in contemporary research stems from its bifunctional nature, which allows for multiple synthetic transformations and applications. The compound serves as a valuable building block in the synthesis of biaryl carboxylic acids through Suzuki coupling reactions with various aryl or heteroaryl halides. Its dual functionality enables the preparation of functionalized benzoates and benzamides through derivatization of the carboxylic acid group, while the boronic acid functionality facilitates participation in cross-coupling reactions.
Research applications of this compound extend beyond traditional organic synthesis to include materials science, where phenylboronic acid-containing polymers have attracted attention for their stimuli-responsive properties and potential applications in biomedical materials. The ability of boronic acids to form reversible covalent bonds with diols creates materials that respond to changes in pH, glucose concentration, or other stimuli. The additional functional groups in this compound could enhance crosslinking through both boronic acid and carboxylic acid interactions, improve pH responsiveness, and create multifunctional materials with both sensing and drug delivery capabilities.
| Research Area | Application | Significance |
|---|---|---|
| Cross-coupling Chemistry | Suzuki-Miyaura reactions | Formation of carbon-carbon bonds |
| Materials Science | Stimuli-responsive polymers | pH and glucose-responsive materials |
| Medicinal Chemistry | Drug development | Insulin stabilization studies |
| Analytical Chemistry | Sensor development | Detection of diols and sugars |
| Organic Synthesis | Building block applications | Multifunctional synthetic intermediates |
Structure
2D Structure
Properties
IUPAC Name |
4-borono-3,5-dichlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BCl2O4/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2,13-14H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWMXCHCDYCQAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Cl)C(=O)O)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BCl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy-2,6-dichlorophenylboronic acid typically involves the reaction of 2,6-dichlorophenylboronic acid with carbon dioxide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Carboxy-2,6-dichlorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Strong nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted phenylboronic acids .
Scientific Research Applications
Enzyme Inhibition
4-Carboxy-2,6-dichlorophenylboronic acid has been identified as a potent inhibitor of certain phosphatases, which are vital in various signaling pathways. The ability to form reversible covalent bonds with proteins enhances its potential as a therapeutic agent.
Case Study: MptpB Inhibition
A study focused on the design of selective MptpB inhibitors demonstrated the effectiveness of compounds based on the dichlorophenylboronic acid scaffold. The lead compound exhibited an IC50 value significantly lower than previous iterations, indicating its potential in reducing bacterial burden in animal models of tuberculosis.
| Compound | IC50 (μM) | Selectivity over hPTP1B |
|---|---|---|
| Compound 1 | >500 | 1.6-fold |
| Compound 2 | 17 | 5.9-fold |
| Compound 5 | 0.9 | 141-fold |
This data illustrates the compound's ability to selectively inhibit MptpB while sparing human phosphatases, making it a promising candidate for further development in treating multidrug-resistant tuberculosis .
Protein Stabilization
The compound has shown potential in stabilizing proteins such as insulin by forming complexes that enhance their functional longevity. This property is particularly valuable in developing insulin formulations that require stability under physiological conditions.
Case Study: Insulin Interaction
In theoretical studies using molecular docking simulations, this compound demonstrated strong interactions with insulin, suggesting its potential as a stabilizer for insulin formulations. The binding affinity observed indicates that this compound could improve the efficacy of insulin therapies .
Mechanism of Action
The mechanism of action of 4-Carboxy-2,6-dichlorophenylboronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, it acts as a boron reagent, facilitating the formation of carbon-carbon bonds through transmetalation with palladium catalysts . This compound can also inhibit specific enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Dichlorophenylboronic Acid Derivatives
Key structural analogs include dichlorophenylboronic acids with varying substitution patterns:
Key Observations :
- The carboxylic acid group in this compound increases hydrophilicity compared to non-carboxylated analogs, improving solubility in aqueous reaction systems .
Carboxy-Substituted Phenylboronic Acids
Compounds with carboxylic acid groups but differing halogenation:
Key Observations :
- Fluorinated analogs (e.g., 5-carboxy-2-fluorophenylboronic acid) exhibit higher lipophilicity than chlorinated derivatives, influencing pharmacokinetic profiles .
- The absence of chlorine in 4-carboxyphenylboronic acid reduces steric effects, making it more reactive but less stable under acidic conditions .
Functionalized Derivatives: Pinacol Esters and Amides
Derivatives with modified boronic acid protecting groups:
Key Observations :
- Pinacol esters mitigate boronic acid hydrolysis, extending shelf life but requiring deprotection before use .
Commercial Availability and Challenges
- Analogs like 2,4-dichlorophenylboronic acid are more readily available (e.g., Spectrum Chemical) but lack the carboxyl functionality .
Biological Activity
4-Carboxy-2,6-dichlorophenylboronic acid (CAS Number: 1451392-97-4) is a boronic acid derivative with significant biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its ability to form reversible covalent bonds with proteins, potentially modulating their activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.
- Molecular Formula : C₇H₅BCl₂O₄
- Molecular Weight : 234.83 g/mol
The biological activity of this compound primarily stems from its ability to interact with various biomolecules through reversible covalent bonding. This interaction is crucial for:
- Enzyme Inhibition : The compound acts as an inhibitor for certain phosphatases, which are essential in various signaling pathways.
- Protein Stabilization : It can stabilize proteins like insulin by forming complexes that enhance their functional longevity and efficacy .
Biological Applications
- Enzyme Inhibitors :
- Insulin Interaction :
- Therapeutic Potential :
Case Study 1: MptpB Inhibition
A study focused on the design of selective MptpB inhibitors highlighted the effectiveness of compounds based on the dichlorophenylboronic acid scaffold. The lead compound showed an IC50 value significantly lower than previous iterations, demonstrating its potential in reducing bacterial burden in animal models of tuberculosis .
| Compound | IC50 (μM) | Selectivity over hPTP1B |
|---|---|---|
| Compound 1 | >500 | 1.6-fold |
| Compound 2 | 17 | 5.9-fold |
| Compound 5 | 0.9 | 141-fold |
Case Study 2: Insulin Stabilization
In a theoretical study using molecular docking simulations, it was found that several boronic acids exhibited strong interactions with insulin. Among these, this compound demonstrated promising stability and binding affinity, suggesting its potential as a stabilizer for insulin formulations .
Q & A
Q. What are the recommended synthetic routes for 4-Carboxy-2,6-dichlorophenylboronic acid, and how do reaction conditions influence yield?
The synthesis typically involves Suzuki-Miyaura cross-coupling or direct boronation of pre-functionalized aromatic precursors. For example:
- Step 1 : Introduce the boronic acid group via halogen-metal exchange followed by treatment with trimethyl borate.
- Step 2 : Protect the carboxylic acid group (e.g., esterification) to prevent undesired side reactions during boronation .
- Step 3 : Optimize reaction conditions (temperature: 60–80°C; solvent: THF/DMF) to balance reactivity and stability. Lower temperatures reduce decomposition but may prolong reaction times.
Q. Key factors affecting yield :
Q. How should researchers characterize the purity and structural integrity of this compound?
Multi-technique validation is critical:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., 2,6-dichloro and 4-carboxy groups via coupling constants and chemical shifts).
- FT-IR : Identify B–O (∼1,350 cm⁻¹) and COOH (∼1,700 cm⁻¹) stretches .
- HPLC (reverse-phase) : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases.
- Elemental analysis : Verify boron and chlorine content (±0.3% deviation).
Note : X-ray crystallography can resolve ambiguities in solid-state conformation but requires high-purity crystals .
Q. What are the stability considerations under different pH and solvent conditions?
- Aqueous solutions : The compound is prone to protodeboronation at pH > 7. Use buffered solutions (pH 4–6) to stabilize the boronic acid moiety .
- Solvent storage : Store in anhydrous DMSO or DMF at –20°C to minimize hydrolysis.
- Decomposition products : Monitor for 2,6-dichlorobenzoic acid (HPLC retention time ~8–10 min) as a degradation byproduct .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (Cl, COOH) affect the boron center’s reactivity in cross-coupling reactions?
The 2,6-dichloro and 4-carboxy groups create a strong electron-deficient aromatic system , which:
- Increases Lewis acidity of boron : Enhances transmetalation rates in Suzuki couplings.
- Reduces oxidative addition efficiency : Pd catalysts may require higher activation energy.
- Computational insights : DFT studies (B3LYP/6-31G*) show a 0.15–0.20 eV reduction in LUMO energy compared to unsubstituted phenylboronic acids, correlating with faster boronate formation .
Experimental validation : Compare coupling rates with mono-chloro or non-carboxylated analogs using kinetic profiling .
Q. How can computational methods predict the compound’s behavior in aqueous solutions or catalytic systems?
- Molecular dynamics (MD) simulations : Model solvation shells to predict solubility trends (e.g., lower solubility in polar protic solvents due to H-bonding with COOH).
- DFT calculations :
- Docking studies : Predict interactions with biological targets (e.g., serine proteases via boronate ester formation) .
Q. What strategies resolve contradictory data in catalytic applications (e.g., inconsistent yields or selectivity)?
- Systematic parameter screening : Vary Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), ligands (bidentate vs. monodentate), and bases (K₂CO₃ vs. CsF).
- In situ monitoring : Use Raman spectroscopy to track boronate intermediate formation.
- Orthogonal assays : Compare HPLC yields with ¹¹B NMR quantification to rule out analytical artifacts .
Q. How does steric hindrance from 2,6-dichloro substitution influence regioselectivity in multi-component reactions?
- Steric maps : Molecular volume calculations (e.g., using Connolly surfaces) reveal restricted access to the boron center, favoring reactions with small nucleophiles (e.g., amines over alcohols).
- Case study : In Petasis reactions, 2,6-dichloro substitution reduces diastereoselectivity by 20–30% compared to monosubstituted analogs due to distorted transition states .
Q. What advanced techniques quantify boronic acid degradation under oxidative conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
